molecular formula C12H16ClNO B072660 N-(4-butylphenyl)-2-chloroacetamide CAS No. 1527-62-4

N-(4-butylphenyl)-2-chloroacetamide

Cat. No. B072660
CAS RN: 1527-62-4
M. Wt: 225.71 g/mol
InChI Key: NLIULGTVNKLYBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chloroacetamides, including compounds like N-(4-butylphenyl)-2-chloroacetamide, are a class of organic compounds with various applications in chemistry and pharmaceuticals. Their synthesis, molecular structure, and properties have been extensively studied to understand their behavior and potential uses.

Synthesis Analysis

The synthesis of chloroacetamide derivatives typically involves chloroacetylation of corresponding amines. For example, N-phenyl-2,2-di(4-chlorophenoxy)acetamide was synthesized from 4-chlorophenol on N-phenyl dichloroacetamide, indicating a two-step process involving chloroacetylation and further functionalization (Tao Jian-wei, 2009).

Molecular Structure Analysis

Studies on related compounds, such as N-(2,4,6-trisubstitutedphenyl)-Chloroacetamides, highlight the impact of side chain and ring substitutions on molecular structures, elucidated through crystallography and computational methods. These analyses show how substitutions influence the molecular conformation and stability of chloroacetamides (B. Gowda et al., 2000).

Chemical Reactions and Properties

Chloroacetamide compounds exhibit diverse chemical reactivities, such as nucleophilic substitution reactions where the chlorine atom can be replaced by various nucleophiles. This reactivity paves the way for synthesizing a wide range of heterocyclic systems and demonstrates the compounds' versatility in organic synthesis (E. Abdel‐Latif et al., 2020).

Physical Properties Analysis

The physical properties, including melting points, solubility, and crystal structure, are crucial for understanding the applications and handling of chloroacetamide compounds. For instance, the crystal structure analysis of N-(4-methyl phenyl)-2,2,2-trichloroacetamide reveals details about the molecular orientation and interactions, which can affect its physical behavior (S. Dou et al., 1997).

Chemical Properties Analysis

The chemical properties of chloroacetamides, such as acidity, basicity, and reactivity towards different chemical agents, are determined by their functional groups and molecular structure. Spectroscopic studies, including FT-IR and NMR, provide insights into the compounds' chemical environment and potential reactivity patterns (V. Arjunan et al., 2009).

Scientific Research Applications

  • Herbicide and Antimicrobial Applications :

    • Chloroacetamides like alachlor and butachlor are used as herbicides in agriculture to control annual grasses and broad-leaved weeds in various crops. They have been found to inhibit fatty acid synthesis in algae (Weisshaar & Böger, 1989).
    • N-(substituted phenyl)-2-chloroacetamides have been shown to possess antimicrobial potential, effective against bacteria like Staphylococcus aureus and Escherichia coli, as well as the yeast Candida albicans (Bogdanović et al., 2021).
  • Carcinogenicity and Metabolism Studies :

    • Certain chloroacetamide herbicides are carcinogenic in rats, and their metabolism has been studied in human and rat liver microsomes. Compounds like acetochlor, alachlor, butachlor, and metolachlor metabolize to form compounds that may contribute to carcinogenicity (Coleman et al., 2000).
  • Synthesis and Chemical Studies :

    • The synthesis of N-(4-bromo-2-methylphenyl)-2-chloroacetamide and its application as a fungicide with excellent microbiocidal activity in coatings has been reported (Ren Yu-hong & Oai Joint, 2002).
    • Various N-aryl 2-chloroacetamides have been synthesized, with their chemical reactivity being explored for the development of heterocyclic systems like imidazole and thiophene (Abdel‐Latif et al., 2020).
  • Pharmacokinetics and Lipophilicity Studies :

    • The lipophilicity and pharmacokinetics of N-(substituted phenyl)-2-chloroacetamides have been studied, revealing their potential as bioactive compounds and the possibility of predicting their biological activity (Vastag et al., 2018).
  • Biodegradation and Environmental Impact :

    • Biodegradation of chloroacetamide herbicides like butachlor by bacterial strains has been investigated for soil bioremediation and minimizing negative impacts on health and the environment (Kaur & Goyal, 2020).
  • Anticancer Activities :

    • Some derivatives of N-[4-(benzothiazole-2yl) phenyl]-2-aryloxyacetamide have shown notable anticancer activity, highlighting the potential therapeutic applications of these compounds (Tay et al., 2012).

Safety And Hazards

The safety and hazards of a compound refer to its potential risks to human health and the environment. The safety and hazards of “N-(4-butylphenyl)-2-chloroacetamide” are not specified in the available literature .

Future Directions

The future directions for a compound refer to potential applications or areas of research. The future directions for “N-(4-butylphenyl)-2-chloroacetamide” are not specified in the available literature .

properties

IUPAC Name

N-(4-butylphenyl)-2-chloroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO/c1-2-3-4-10-5-7-11(8-6-10)14-12(15)9-13/h5-8H,2-4,9H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLIULGTVNKLYBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20979724
Record name N-(4-Butylphenyl)-2-chloroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20979724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-butylphenyl)-2-chloroacetamide

CAS RN

1527-62-4, 6350-92-1
Record name N-(4-Butylphenyl)-2-chloroacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1527-62-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Butylphenyl)-2-chloroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20979724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-butylphenyl)-2-chloroacetamide
Reactant of Route 2
Reactant of Route 2
N-(4-butylphenyl)-2-chloroacetamide
Reactant of Route 3
Reactant of Route 3
N-(4-butylphenyl)-2-chloroacetamide
Reactant of Route 4
Reactant of Route 4
N-(4-butylphenyl)-2-chloroacetamide
Reactant of Route 5
Reactant of Route 5
N-(4-butylphenyl)-2-chloroacetamide
Reactant of Route 6
Reactant of Route 6
N-(4-butylphenyl)-2-chloroacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.